1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with tert-butyl and dioxopyrrolidinyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl piperazine-1,4-dicarboxylate with 2,5-dioxopyrrolidin-1-yl in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleoph
Eigenschaften
Molekularformel |
C14H21N3O6 |
---|---|
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H21N3O6/c1-14(2,3)22-12(20)15-6-8-16(9-7-15)13(21)23-17-10(18)4-5-11(17)19/h4-9H2,1-3H3 |
InChI-Schlüssel |
GJMHSRVGWFBYIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.